1,2-Bis-(tert-butyldimethylsilyl)hydrazine

Beschreibung

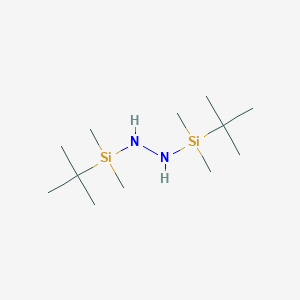

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-bis[tert-butyl(dimethyl)silyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H32N2Si2/c1-11(2,3)15(7,8)13-14-16(9,10)12(4,5)6/h13-14H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZSLKRCSRDHKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)NN[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32N2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471430 | |

| Record name | 1,2-Bis-(tert-butyldimethylsilyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10000-20-1 | |

| Record name | 1,2-Bis-(tert-butyldimethylsilyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Bis Tert Butyldimethylsilyl Hydrazine

Established Synthetic Routes to BTBSH

The cornerstone of BTBSH synthesis is the reaction between tert-butyldimethylchlorosilane and a hydrazine (B178648) source. This approach is favored for its directness and the ready availability of the starting materials.

The fundamental reaction is as follows:

2 (CH₃)₃CSi(CH₃)₂Cl + N₂H₄·H₂O → [(CH₃)₃CSi(CH₃)₂]HN-NH[Si(CH₃)₂(C(CH₃)₃] + 2 HCl + H₂O

The use of anhydrous hydrazine is also a viable option and follows a similar reaction pathway. smolecule.com The choice between hydrazine hydrate (B1144303) and anhydrous hydrazine can depend on the desired reaction conditions and the scale of the synthesis.

The efficiency and yield of the synthesis of 1,2-Bis-(tert-butyldimethylsilyl)hydrazine are significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of solvent and the reaction temperature.

Solvent Systems: The reaction can be performed in a variety of aprotic solvents. Common choices include hydrocarbons like hexane (B92381) or heptane, and ethers such as tetrahydrofuran (B95107) (THF) or diethyl ether. The solvent plays a crucial role in managing the reaction concentration, aiding in temperature control, and facilitating the separation of the product from the reaction mixture. In some procedures, the reaction can also be carried out neat, without any solvent. The selection of the solvent can impact the reaction rate and the ease of product purification. For instance, a non-polar solvent may facilitate the precipitation of the hydrochloride byproduct.

Temperature Control: Careful management of the reaction temperature is critical for achieving a high yield and purity of BTBSH. The silylation of hydrazine is an exothermic process. Therefore, the initial addition of the silylating agent is often carried out at a reduced temperature, typically around 0 °C, to control the rate of reaction and prevent the formation of byproducts. After the initial addition, the reaction mixture is often allowed to warm to room temperature and may be heated to ensure the completion of the reaction. A common temperature for driving the reaction to completion is around 70 °C. smolecule.com Inadequate temperature control can lead to the formation of over-silylated products or degradation of the desired compound.

Practical Procedures for High-Yield Preparation

For the successful laboratory-scale synthesis of this compound, a detailed and systematic procedure is essential. High yields are typically achieved by carefully controlling the stoichiometry of the reactants, the reaction temperature, and the purification process.

A representative laboratory procedure would involve dissolving hydrazine hydrate in a suitable aprotic solvent, such as hexane, and cooling the solution in an ice bath. A solution of tert-butyldimethylchlorosilane in the same solvent is then added dropwise to the hydrazine solution with vigorous stirring. The rate of addition is controlled to maintain a low reaction temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete conversion.

The workup procedure typically involves filtering the reaction mixture to remove the precipitated hydrochloride salt. The filtrate is then concentrated under reduced pressure to remove the solvent. The crude product is subsequently purified by vacuum distillation to obtain the pure this compound as a colorless oil. The boiling point of the product is reported to be in the range of 118-119 °C at 9 Torr. lookchem.com

| Parameter | Recommended Condition |

| Reactants | tert-butyldimethylchlorosilane, Hydrazine Hydrate |

| Stoichiometry | ~2.2 equivalents of silylating agent to 1 equivalent of hydrazine |

| Solvent | Hexane, Heptane, or neat |

| Initial Temperature | 0 °C |

| Reaction Temperature | Reflux (e.g., ~70 °C) |

| Purification | Vacuum Distillation |

Considerations for Laboratory-Scale Synthesis and Potential Scale-Up

While the laboratory-scale synthesis of this compound is well-established, scaling up the production requires careful consideration of several factors to ensure safety, efficiency, and consistency.

Heat Management: The exothermic nature of the silylation reaction is a primary concern during scale-up. The surface-area-to-volume ratio decreases as the reactor size increases, which can make heat dissipation more challenging. catsci.com This necessitates a robust cooling system and potentially a slower rate of reagent addition to prevent a runaway reaction.

Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction progress, especially in larger reaction vessels. Inadequate mixing can lead to localized "hot spots" and the formation of byproducts. The type and speed of the agitator must be carefully selected for the larger scale.

Material Handling: The handling of larger quantities of flammable solvents and corrosive reagents like tert-butyldimethylchlorosilane requires appropriate engineering controls and personal protective equipment. The transfer of materials and the filtration of the hydrochloride byproduct need to be managed in a safe and efficient manner.

Byproduct Removal: The removal of the hydrochloride salt on a larger scale may require different filtration techniques compared to laboratory-scale preparations. The efficiency of this step is important for the purity of the final product.

Purification: Vacuum distillation on a larger scale requires specialized equipment to handle larger volumes and to maintain a stable vacuum. The efficiency of the distillation is critical for achieving the desired purity of this compound.

A thorough understanding of the reaction kinetics and thermodynamics is highly beneficial when planning the scale-up of this synthesis. A pilot-scale run is often recommended to identify and address any potential issues before moving to full-scale production.

Chemical Reactivity and Mechanistic Investigations of 1,2 Bis Tert Butyldimethylsilyl Hydrazine

Advanced Hydrazone Formation Reactions

1,2-Bis-(tert-butyldimethylsilyl)hydrazine, a derivative of hydrazine (B178648), serves as a key reagent in the formation of stable N-silyl hydrazones, which are valuable intermediates in various organic transformations. lookchem.comenamine.net Its unique structure and reactivity allow for efficient reactions with carbonyl compounds under mild conditions.

Coupling with Aliphatic and Aromatic Carbonyl Compounds (Ketones and Aldehydes)

This compound (BTBSH) readily undergoes coupling reactions with a wide range of aliphatic and aromatic ketones and aldehydes. acs.orgresearchgate.netnih.gov This process results in the formation of the corresponding N-tert-butyldimethylsilylhydrazone (TBSH) derivatives. acs.orgresearchgate.net The reaction is characterized by its high efficiency, typically achieving yields greater than 95%. acs.orgresearchgate.netnih.gov The resulting TBSH derivatives exhibit enhanced stability compared to simple hydrazones, making them easier to handle and store. organic-chemistry.org This stability is attributed to the bulky tert-butyldimethylsilyl groups which protect the N-N bond. enamine.net

The versatility of this reaction is demonstrated by its applicability to substrates with various functional groups, including those that are sensitive to acidic or basic conditions. enamine.net

Table 1: Examples of Carbonyl Compounds Reacted with this compound

| Carbonyl Compound | Product (N-tert-butyldimethylsilylhydrazone) | Reference |

|---|---|---|

| Various Aliphatic Ketones | Corresponding TBSH derivatives | acs.orgresearchgate.net |

| Various Aromatic Ketones | Corresponding TBSH derivatives | acs.orgresearchgate.net |

| Various Aliphatic Aldehydes | Corresponding TBSH derivatives | acs.orgresearchgate.netnih.gov |

Catalytic Approaches to Silyl (B83357) Hydrazone Synthesis (e.g., Scandium Trifluoromethanesulfonate)

The synthesis of N-tert-butyldimethylsilylhydrazones can be efficiently catalyzed by Lewis acids. acs.orgresearchgate.net Scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) has proven to be a particularly effective catalyst for this transformation. acs.orgresearchgate.netnih.govwikipedia.org Typically, only a catalytic amount (e.g., 0.01 mol %) is required to promote the reaction between equimolar amounts of 1,2-bis(tert-butyldimethylsilyl)hydrazine and the carbonyl compound. acs.orgresearchgate.netnih.gov The reaction proceeds rapidly at ambient temperature, either neat or in a solvent. acs.orgresearchgate.netnih.gov The use of Sc(OTf)₃ offers a mild and environmentally friendly approach for the synthesis of these hydrazones. nih.gov The high Lewis acidity of the scandium(III) ion is thought to be a key factor in its catalytic efficacy. thieme-connect.de

Modified Wolff-Kishner Reduction Protocols

The N-silyl hydrazones derived from this compound are superior alternatives to simple hydrazones in modified Wolff-Kishner reduction protocols. acs.orgresearchgate.netorganic-chemistry.org These modifications allow for the deoxygenation of aldehydes and ketones to their corresponding alkanes under significantly milder conditions than the traditional high-temperature, strongly basic environment. lookchem.comchemicalbook.com

Development of Low-Temperature Wolff-Kishner Reductions

A significant advancement in the Wolff-Kishner reduction has been the development of protocols that operate at much lower temperatures. acs.orgresearchgate.net By using N-tert-butyldimethylsilylhydrazone derivatives, the reduction of carbonyl compounds can be accomplished at temperatures ranging from 23 to 100 °C. acs.orgresearchgate.netnih.gov This represents a substantial improvement over the classical Wolff-Kishner reaction, which often requires temperatures around 200 °C. masterorganicchemistry.com These low-temperature procedures are often conducted in a single reaction flask, enhancing their practical utility. acs.orgresearchgate.netnih.gov

Table 2: Comparison of Reaction Temperatures for Wolff-Kishner Reductions

| Reduction Method | Typical Temperature Range | Base | Reference |

|---|---|---|---|

| Traditional Wolff-Kishner | ~200 °C | KOH | masterorganicchemistry.com |

| Huang-Minlon Modification | High Temperatures | Potassium Hydroxide | chemicalbook.com |

Achievement of Room Temperature Wolff-Kishner Conditions

Further refinement of the modified Wolff-Kishner reduction has led to the development of conditions that allow the reaction to proceed at room temperature. lookchem.comchemicalbook.com This was achieved by adapting a method originally reported by Cram and co-workers to the N-silyl hydrazone methodology. lookchem.comchemicalbook.comacs.org The use of a strong base, such as potassium tert-butoxide, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), facilitates the reduction at ambient temperatures. masterorganicchemistry.com The ability to perform this fundamental transformation at room temperature offers considerable advantages in terms of energy efficiency and substrate compatibility, particularly for complex molecules with sensitive functional groups. enamine.net

Elucidation of Mechanistic Aspects in BTBSH-Mediated Reductions

The utility of 1,2-bis(tert-butyldimethylsilyl)hydrazine in reduction reactions, particularly as a superior alternative to traditional Wolff-Kishner conditions, stems from the in situ formation of N-tert-butyldimethylsilylhydrazone (TBSH) derivatives. The reaction of an aldehyde or ketone with BTBSH, often catalyzed by a Lewis acid such as scandium trifluoromethanesulfonate, proceeds with high efficiency to yield the corresponding TBSH. nih.gov These silyl hydrazones are key intermediates in the reduction process.

The mechanistic pathway of the modified Wolff-Kishner reduction using BTBSH involves the initial formation of the TBSH derivative. This intermediate, upon treatment with a base, undergoes deprotonation at the nitrogen atom. The resulting anion then participates in a series of steps culminating in the extrusion of dinitrogen gas and the formation of the reduced alkane product. The bulky tert-butyldimethylsilyl groups play a crucial role in this process, facilitating the reaction at significantly lower temperatures (23–100 °C) compared to the harsh conditions of the traditional Wolff-Kishner reduction. nih.gov This milder protocol enhances the compatibility of the reaction with a wider range of functional groups.

The formation of the TBSH intermediate is a critical step, and its stability and reactivity are central to the success of these reductions. The silyl groups enhance the stability of the hydrazone, allowing for its isolation if required, yet also activate it for subsequent transformations under specific conditions. nih.govorganic-chemistry.org

Preparation of Halogenated Organic Scaffolds

BTBSH serves as a pivotal reagent in the synthesis of valuable halogenated building blocks, namely gem-dihalides and vinyl halides, starting from carbonyl compounds. The reactions proceed via the corresponding N-tert-butyldimethylsilylhydrazone intermediates.

The conversion of aldehydes into gem-dihalides can be efficiently achieved using a one-pot procedure involving the formation of the TBSH derivative followed by treatment with a halogenating agent. For the synthesis of gem-diiodides, the aldehyde is first reacted with BTBSH to form the silyl hydrazone. Subsequent treatment of this intermediate with iodine in the presence of a base like triethylamine (B128534) at room temperature affords the corresponding gem-diiodide in good to excellent yields. nih.gov

The proposed mechanism for this transformation involves the oxidation of the hydrazone by iodine to form a diazo intermediate. This is followed by the electrophilic attack of another equivalent of iodine, leading to the displacement of nitrogen gas and the formation of an iodocarbonium ion. This reactive intermediate then combines with an iodide ion to yield the gem-diiodide product. nih.gov The reaction is generally high-yielding for a variety of aldehydes.

A similar strategy can be employed for the synthesis of gem-dibromides and gem-dichlorides, using appropriate brominating and chlorinating agents, respectively. nih.gov

Table 1: Synthesis of Gem-Diiodides from Aldehydes via TBSH Derivatives

| Aldehyde | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | (Diiodomethyl)benzene | 91 |

| 4-Methoxybenzaldehyde | 1-(Diiodomethyl)-4-methoxybenzene | 88 |

| Cyclohexanecarboxaldehyde | (Diiodomethyl)cyclohexane | 85 |

| Heptanal | 1,1-Diiodoheptane | 89 |

Data sourced from Furrow, M. E., & Myers, A. G. (2004). J. Am. Chem. Soc., 126(17), 5436–5445. nih.gov

The N-tert-butyldimethylsilylhydrazones derived from ketones, when subjected to similar reaction conditions as those for gem-diiodide synthesis, yield vinyl iodides instead. This transformation, a modification of the Barton vinyl iodide synthesis, provides a powerful method for the synthesis of substituted vinyl iodides. nih.gov

The mechanistic divergence between the formation of gem-diiodides from aldehydes and vinyl iodides from ketones is attributed to steric factors. In the case of ketone-derived hydrazones, the intermediate iodocarbonium ion is more sterically hindered. Consequently, instead of recombination with an iodide ion, an elimination reaction occurs, leading to the formation of a carbon-carbon double bond and yielding the vinyl iodide. nih.gov

This methodology has been successfully applied to a range of ketones, affording the corresponding vinyl iodides in good yields. Furthermore, the synthesis of vinyl bromides can also be achieved through this route by using an appropriate bromine source. nih.gov

Table 2: Synthesis of Vinyl Iodides from Ketones via TBSH Derivatives

| Ketone | Product | Yield (%) |

|---|---|---|

| Acetophenone | (1-Iodovinyl)benzene | 78 |

| Cyclohexanone | 1-Iodocyclohexene | 82 |

| 2-Heptanone | 2-Iodo-1-heptene | 75 |

Data sourced from Furrow, M. E., & Myers, A. G. (2004). J. Am. Chem. Soc., 126(17), 5436–5445. nih.gov

Role in Esterification Reactions of Carboxylic Acids

Beyond its applications in reductions and halogenations, BTBSH plays a crucial role in a mild and efficient protocol for the esterification of carboxylic acids. This method relies on the in situ generation of diazoalkanes from N-silyl hydrazones.

A significant advancement in the use of BTBSH is its application in the generation of diazoalkanes. The N-tert-butyldimethylsilylhydrazones (TBSHs), readily prepared from aldehydes and BTBSH, can be oxidized to produce the corresponding diazoalkanes. A particularly effective oxidant for this transformation is (difluoroiodo)benzene. nih.gov

The reaction is conducted under mild conditions, and the diazoalkane is generated in situ, meaning it reacts as it is formed. This approach is inherently safer than methods that require the isolation of potentially explosive diazo compounds. The silyl hydrazone serves as a stable precursor that can be easily converted to the reactive diazo species when needed. nih.gov

The in situ generation of diazoalkanes from TBSH derivatives provides a powerful tool for the esterification of carboxylic acids. When the oxidation of the silyl hydrazone with (difluoroiodo)benzene is carried out in the presence of a carboxylic acid, the generated diazoalkane immediately reacts with the acid to form the corresponding ester in high yield. nih.gov

This method is notable for its mildness and efficiency, proceeding smoothly at room temperature. It offers a significant advantage over traditional esterification methods that may require harsh acidic or basic conditions. The protocol is applicable to a wide range of carboxylic acids and allows for the synthesis of a diverse array of esters, including those derived from higher, less stable diazoalkanes. nih.gov The in situ nature of the reaction minimizes the concentration of the diazoalkane at any given time, enhancing the safety of the procedure. nih.govresearchgate.net

Table 3: Esterification of Carboxylic Acids with In Situ Generated Diazoalkanes

| Carboxylic Acid | Aldehyde Precursor for Diazoalkane | Ester Product | Yield (%) |

|---|---|---|---|

| Benzoic Acid | Cyclohexanecarboxaldehyde | Cyclohexylmethyl benzoate | 95 |

| Acetic Acid | Benzaldehyde | Benzyl acetate | 92 |

| Pivalic Acid | 4-Methoxybenzaldehyde | 4-Methoxybenzyl pivalate | 98 |

Data sourced from Furrow, M. E., & Myers, A. G. (2004). J. Am. Chem. Soc., 126(39), 12222–12223. nih.gov

Advanced Research Applications of 1,2 Bis Tert Butyldimethylsilyl Hydrazine

Strategic Reagent in Diverse Organic Synthesis

1,2-Bis-(tert-butyldimethylsilyl)hydrazine is a stable, liquid hydrazine (B178648) derivative that serves as a crucial reagent in a variety of organic transformations. researchgate.net Its primary role is in the preparation of N-tert-butyldimethylsilylhydrazone (TBSH) derivatives from various aldehydes and ketones. researchgate.netnih.gov These TBSH derivatives are stable intermediates that are superior to simple hydrazones and can be used in a range of subsequent reactions. researchgate.netorganic-chemistry.org

The synthesis of TBSH derivatives from carbonyl compounds is highly efficient. The reaction typically involves combining the carbonyl compound with equimolar amounts of BTBSH in the presence of a catalytic quantity of an acid catalyst, such as scandium trifluoromethanesulfonate (B1224126). researchgate.netnih.gov This coupling reaction proceeds with high yields, often exceeding 95%. researchgate.net The resulting silyl (B83357) hydrazones are key precursors for modified Wolff-Kishner reductions and for the synthesis of important building blocks like vinyl halides and gem-dihalides under mild conditions. researchgate.netresearchgate.net The enhanced stability and handling properties of TBSH derivatives compared to unsubstituted hydrazones make BTBSH a valuable tool in multi-step synthesis. organic-chemistry.org

Table 1: Synthesis of N-tert-butyldimethylsilylhydrazones (TBSHs) from Various Carbonyl Compounds Using BTBSH

| Entry | Carbonyl Compound | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-phenyl-2-butanone | TBSH derivative of 4-phenyl-2-butanone | >98 |

| 2 | Cyclohexanone | TBSH derivative of cyclohexanone | 97 |

| 3 | Benzaldehyde | TBSH derivative of benzaldehyde | >98 |

| 4 | Pivalaldehyde | TBSH derivative of pivalaldehyde | 96 |

Data sourced from a study by Furrow and Myers, which details practical procedures for the preparation of TBSH derivatives. researchgate.net

A significant advantage of using BTBSH in organic synthesis is its high degree of functional group compatibility. researchgate.net The transformations involving BTBSH and its subsequent hydrazone derivatives can be performed under conditions mild enough to tolerate the presence of sensitive moieties that are prone to degradation under acidic or basic conditions. This includes functional groups such as esters, silyl ethers, and certain protecting groups. researchgate.net

For instance, the modified Wolff-Kishner reduction protocol using TBSH derivatives proceeds at low temperatures (23-100 °C) in a single reaction flask, avoiding the harsh, high-temperature basic conditions of the traditional reaction. researchgate.net This allows for the deoxygenation of aldehydes and ketones in complex molecules without affecting other sensitive parts of the structure. This compatibility is crucial in the late-stage functionalization of complex natural products and other delicate substrates, streamlining synthetic routes by minimizing the need for protection and deprotection steps. researchgate.net The ability of functional groups to coexist in a reaction without unwanted side reactions is a critical aspect of modern synthetic efficiency. researchgate.net

Derivatives of hydrazine, particularly hydrazones, are increasingly being employed as key intermediates in stereoselective synthesis. While research specifically detailing the use of BTBSH-derived chiral auxiliaries is still emerging, the broader class of N-acylhydrazones and other substituted hydrazones has proven effective in guiding enantioselective and diastereoselective reactions. researchgate.netnih.govjuniperpublishers.com

These transformations often rely on the hydrazone moiety to direct the stereochemical outcome of a bond-forming event. For example, a highly enantio- and diastereoselective thiourea-catalyzed dearomatization of isoquinolines has been achieved using N-tert-butylhydrazones as masked acyl anion equivalents. nih.gov In this process, the hydrazone participates in a Mannich-type reaction where a chiral organocatalyst controls the facial selectivity of the nucleophilic attack, leading to products with high stereocontrol. Similarly, organocatalytic formal [3+2]-cycloadditions involving pyrrole-based hydrazones and α,β-unsaturated aldehydes have been developed to produce complex heterocyclic structures with excellent yield and stereocontrol. nih.gov These examples establish a strong precedent for the potential of BTBSH-derived hydrazones, which can be further modified to incorporate chiral elements, to serve as valuable substrates in the development of new asymmetric methodologies.

Functionalization and Surface Modification of Nanomaterials

The surface properties of nanomaterials dictate their interaction with the surrounding environment and are crucial for their application in fields like biotechnology and materials science. numberanalytics.comnih.gov BTBSH, as an organosilane, is a relevant molecule for the surface modification of nanomaterials, a process that can enhance biocompatibility, improve dispersion, and introduce new functionalities. nih.govresearchgate.net Surface modification strategies can be broadly categorized as non-covalent (physisorption) or covalent, with covalent attachment providing more robust and stable linkages. researchgate.netresearchgate.net

The general principle involves anchoring functional molecules onto the nanoparticle surface. For silica-based or silica-coated nanomaterials, the silane (B1218182) groups of BTBSH can react with surface hydroxyl groups to form stable covalent bonds. This process allows the hydrazine moiety to be presented on the surface, ready for further chemical reactions or to directly influence the material's properties. numberanalytics.com

Covalent functionalization ensures that the modifying agent is securely attached to the nanoparticle surface. researchgate.net Gold nanoparticles (AuNPs), in particular, are a major focus of research due to their unique optical and electronic properties. rsc.orgresearchgate.net While direct attachment of silanes to gold is not typical, BTBSH can be used in multi-step functionalization processes. For example, a silica (B1680970) shell can first be grown around a gold nanoparticle core, providing a surface rich in hydroxyl groups that are reactive towards silanes like BTBSH.

Furthermore, the hydrazine group introduced by BTBSH can be transformed. For instance, it can be used to attach molecules containing thiol groups, which have a strong affinity for gold surfaces, thereby anchoring the entire assembly to the nanoparticle. This covalent linkage is critical for creating stable, functional nanomaterials for targeted applications.

The primary goal of surface modification is to tune the physicochemical properties of nanomaterials for specific, targeted uses. nih.gov By attaching molecules like BTBSH, researchers can precisely control characteristics such as solubility, stability in biological media, and surface charge. numberanalytics.com For example, functionalizing a hydrophobic nanoparticle with a more hydrophilic molecule can improve its dispersibility in aqueous solutions, which is essential for biomedical applications like drug delivery and imaging. nih.gov

The introduction of reactive functional groups, such as the hydrazine moiety from BTBSH, onto a nanoparticle surface creates a platform for further chemistry. This allows for the attachment of targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues, or the conjugation of therapeutic agents. researchgate.net This ability to tailor surface chemistry is fundamental to the development of "smart" nanomaterials that can perform complex functions, from acting as diagnostic sensors to serving as platforms for targeted cancer therapy. nih.gov

Construction of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is critical as it defines the pore size, shape, and chemical functionality of the resulting framework. Hydrazine and its derivatives, such as hydrazones, have been successfully used as linkers in the synthesis of novel MOFs.

The two nitrogen atoms of the hydrazine group can act as coordination sites for metal ions, enabling the formation of the extended network structure of a MOF. For example, a highly stable, hydrazine-functionalized hafnium-based MOF, UiO-66(Hf), has been synthesized and used as a heterogeneous catalyst. In another approach, mixed-linker MOFs have been prepared using both carboxylate and hydrazone linkers to create materials with tailored properties for selective gas adsorption. The bulky tert-butyldimethylsilyl groups on BTBSH could influence the resulting MOF structure by introducing significant steric hindrance, potentially leading to larger pore sizes and unique framework topologies. The hydrazine core provides the necessary functionality to act as a bridging linker between metal nodes, making BTBSH a potential candidate for the design of new, highly porous materials.

Role as a Linker in Directed MOF Assembly

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands, known as linkers. The judicious selection of these components allows for the rational design of MOFs with tailored pore sizes, shapes, and functionalities for applications in gas storage, separation, and catalysis. bohrium.comnih.gov

Recent research has identified this compound (also abbreviated as TBDH) as a viable linker molecule for the assembly of specific MOFs. smolecule.com The core hydrazine unit provides the necessary coordination sites to bind with metal ions, enabling its participation in the formation of the extended framework structure. smolecule.com The ability to form stable bonds with metal centers is a fundamental prerequisite for a molecule to act as a linker in MOF synthesis. smolecule.com While a relatively new application for this compound, its potential lies in the ability to introduce nitrogen-rich sites and specific steric constraints within the MOF architecture.

The general synthetic strategy for MOFs involves the solvothermal reaction of a metal salt with the organic linker. mdpi.com In the case of employing this compound, it would be introduced into the reaction mixture along with a suitable metal precursor to facilitate the self-assembly of the crystalline framework. The specific reaction conditions, such as temperature, solvent, and the ratio of reactants, would be critical in directing the formation of the desired MOF topology. mdpi.com

Influence of Bulky Silyl Groups on MOF Pore Topology and Guest Adsorption

The structure and properties of a MOF are intrinsically linked to the nature of its constituent organic linkers. researchgate.net The two tert-butyldimethylsilyl groups of this compound are a defining feature that can exert significant influence on the resulting MOF's properties. These bulky substituents are expected to play a crucial role in dictating the pore topology, which encompasses the size, shape, and connectivity of the cavities within the framework. smolecule.com

Furthermore, the chemical nature of the silyl groups can affect the guest adsorption properties of the MOF. The lining of the MOF pores with these organosilicon groups creates a specific chemical environment that influences how guest molecules, such as gases or solvents, interact with the framework. nih.gov This can impact the adsorption capacity and selectivity of the material for target molecules. nih.govresearchgate.net For instance, the hydrophobicity of the silyl groups could enhance the MOF's performance in separating non-polar molecules or in applications where water stability is crucial. The potential to create MOFs with unique properties tailored for applications like gas storage and separation is a direct consequence of the influence of these bulky groups. smolecule.com

Table 1: Potential Influence of this compound on MOF Properties

| Feature of Linker | Potential Impact on MOF Structure and Function |

| Hydrazine Core | Provides nitrogen-based coordination sites for binding to metal ions, forming the framework. |

| Bulky Silyl Groups | Influence pore size and shape through steric hindrance during self-assembly. smolecule.com |

| Organosilicon Nature | Modifies the chemical environment of the pores, affecting guest adsorption selectivity. |

Catalytic Applications in Reduction and Other Transformations

Beyond its emerging role in MOF synthesis, this compound is a well-established reagent in various catalytic and stoichiometric transformations in organic chemistry. Its primary application lies in the realm of reduction reactions, most notably a modified version of the Wolff-Kishner reduction.

The classical Wolff-Kishner reduction converts carbonyl functionalities (aldehydes and ketones) into methylene (B1212753) groups under harsh, highly basic conditions and at elevated temperatures. wikipedia.org The use of this compound allows for this transformation to be carried out under significantly milder conditions. lookchem.comchemicalbook.com The reaction proceeds through the initial formation of an N-tert-butyldimethylsilylhydrazone intermediate upon reaction with the carbonyl compound. acs.org This silyl hydrazone is more amenable to the subsequent reduction step, which can often be performed at room temperature or modest heat. lookchem.comchemicalbook.com This mildness is advantageous for substrates containing sensitive functional groups that would not tolerate traditional Wolff-Kishner conditions. enamine.net

In a typical procedure developed by Myers and coworkers, carbonyl compounds react efficiently with this compound in the presence of a catalytic amount of scandium trifluoromethanesulfonate to form the corresponding silyl hydrazone in high yield. acs.org These intermediates can then be reduced in the same reaction vessel, offering operational convenience. acs.org

Table 2: Comparison of Wolff-Kishner Reduction Conditions

| Reaction Condition | Traditional Wolff-Kishner | Modified Wolff-Kishner with this compound |

| Temperature | High (e.g., >180 °C) | Low to modest (23–100 °C, even room temperature) lookchem.comacs.org |

| Base | Strong base (e.g., KOH, KOtBu) | Can be performed under milder basic or even neutral conditions for hydrazone formation acs.org |

| Substrate Scope | Limited by base and temperature sensitivity | Broader scope due to milder conditions enamine.net |

Beyond the Wolff-Kishner reduction, the N-tert-butyldimethylsilylhydrazones derived from this reagent are versatile intermediates for other chemical transformations. They serve as precursors in the synthesis of vinyl halides and gem-dihalides. lookchem.comacs.org For instance, treatment of the silyl hydrazone with iodine can lead to the formation of vinyl iodides, a reaction known as the Barton vinyl iodide preparation. acs.org Similarly, reactions with other halogen sources can yield vinyl bromides or gem-dihalides (gem-diiodides, gem-dibromides, and gem-dichlorides). acs.org

Furthermore, there is a methodology that utilizes this compound for the efficient esterification of carboxylic acids. This process involves the in situ generation of diazoalkanes from the corresponding N-tert-butyldimethylsilylhydrazones, which then react with the carboxylic acid to form the ester. This method provides high yields under mild conditions. enamine.net

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 1,2-Bis-(tert-butyldimethylsilyl)hydrazine by providing information about the hydrogen, carbon, and silicon environments within the molecule.

The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Two primary signals corresponding to the protons of the tert-butyl and the dimethylsilyl groups are anticipated. The N-H protons of the hydrazine (B178648) moiety would likely appear as a broad singlet, though its chemical shift can be highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Si-C(CH ₃)₃ | ~0.90 | Singlet | 18H |

| Si-(CH ₃)₂ | ~0.10 | Singlet | 12H |

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for the different carbon atoms in the tert-butyldimethylsilyl groups. Four unique carbon environments are expected: the methyl carbons attached to silicon, the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, and the carbons of the solvent.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Si-C H₃ | ~ -2.0 |

| -C (CH₃)₃ | ~ 18.0 |

²⁹Si NMR spectroscopy provides direct insight into the silicon environment. For silyl-hydrazine compounds, the chemical shift is sensitive to the nature of the substituents on the silicon atom. In this compound, the silicon atoms are bonded to two methyl groups, one tert-butyl group, and one nitrogen atom. The chemical shift is expected to fall within the typical range for aminosilanes.

Table 3: Predicted ²⁹Si NMR Chemical Shift

| Silicon Environment | Predicted Chemical Shift (δ, ppm) |

|---|

In research, multi-nuclear NMR is crucial for tracking the conversion of this compound into its subsequent products. For instance, in its reaction with a carbonyl compound to form an N-tert-butyldimethylsilylhydrazone, NMR is used to confirm the formation of the C=N double bond and the disappearance of the starting materials. researchgate.net The appearance of new signals corresponding to the hydrazone structure and the shift in existing signals provide definitive evidence of the reaction's progress and success.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, key absorptions would include N-H stretching, C-H stretching and bending, and Si-C vibrations. The absence of a C=O stretching band would confirm its purity against carbonyl-containing starting materials.

Table 4: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3300 - 3400 | Medium, Broad |

| C-H (in alkyl groups) | Stretch | 2850 - 2960 | Strong |

| Si-CH₃ | Bend (Umbrella) | 1250 | Strong |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information based on fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (260.57). A high-resolution mass spectrometry (HRMS) analysis would confirm the elemental composition of C₁₂H₃₂N₂Si₂. scbt.comcymitquimica.com

A characteristic fragmentation pattern in silylated compounds is the loss of alkyl groups from the silicon atom. A prominent fragment would be the loss of a tert-butyl group ([M-57]⁺), which is a common and stabilizing fragmentation pathway for tert-butyldimethylsilyl ethers and amines.

Table 5: Predicted Mass Spectrometry Fragments

| m/z | Identity |

|---|---|

| 260 | [M]⁺ |

| 245 | [M - CH₃]⁺ |

| 203 | [M - C(CH₃)₃]⁺ |

X-ray Crystallography for Solid-State Structure Elucidation of Derivatives

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. While a crystal structure for this compound itself is not widely reported in publicly accessible literature, the technique has been extensively applied to elucidate the solid-state structures of its various derivatives, particularly hydrazones formed by its reaction with carbonyl compounds.

Conformational Analysis and Stereochemical Insights

The conformational flexibility of the N-N bond and the orientation of the silyl (B83357) groups are key stereochemical features of this compound derivatives. X-ray crystallography provides definitive insights into the preferred conformations of these molecules in the solid state. For example, in related hydrazone derivatives, both E and Z isomers around the C=N bond are possible, and their determination is readily achieved through crystallographic studies. nih.gov

The steric bulk of the tert-butyldimethylsilyl groups plays a significant role in dictating the molecular conformation. It is anticipated that these large groups would favor a staggered or anti-periplanar arrangement to minimize steric hindrance. In studies of other silylated hydrazine derivatives, the conformation is often controlled by a combination of steric repulsion and stabilizing intramolecular interactions. mdpi.com Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental X-ray data to explore the potential energy surface and identify the most stable conformers. nih.gov For some hydrazone derivatives, it has been observed that the conformation in the crystalline state can differ from that predicted in the gaseous state, highlighting the importance of crystal packing forces. nih.gov

Investigation of Intermolecular Interactions

The study of intermolecular interactions within the crystal lattice is fundamental to understanding the solid-state properties of materials. In the context of this compound derivatives, X-ray crystallography allows for a detailed investigation of non-covalent interactions that dictate the supramolecular assembly.

While the parent compound has N-H bonds that can act as hydrogen bond donors, its derivatives, particularly hydrazones, may exhibit a variety of intermolecular interactions. Common interactions observed in the crystal structures of related hydrazine derivatives include:

Hydrogen Bonding: In derivatives where N-H protons are present, intermolecular N-H···N or N-H···O hydrogen bonds are frequently observed, often leading to the formation of dimeric structures or extended chains. mdpi.com Even in the absence of classic N-H donors, weaker C-H···O or C-H···π interactions can play a significant role in the crystal packing.

The analysis of these interactions provides valuable information for crystal engineering, where the goal is to design materials with specific properties based on the controlled arrangement of molecules in the solid state.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements present in a compound. This data is crucial for validating the empirical formula of a newly synthesized compound, such as this compound. The molecular formula of this compound is C₁₂H₃₂N₂Si₂. scbt.com

Based on this molecular formula, the theoretical elemental composition can be calculated as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 55.32 |

| Hydrogen | H | 1.008 | 32 | 32.256 | 12.38 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 10.75 |

| Silicon | Si | 28.085 | 2 | 56.17 | 21.55 |

| Total | 260.572 | 100.00 |

Experimental elemental analysis of a pure sample of this compound should yield mass percentages that are in close agreement with these theoretical values, typically within a ±0.4% tolerance, thereby confirming the empirical formula and the purity of the compound.

Computational and Theoretical Studies of 1,2 Bis Tert Butyldimethylsilyl Hydrazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of 1,2-Bis-(tert-butyldimethylsilyl)hydrazine. These methods, ranging from semi-empirical to high-level ab initio calculations, provide a detailed picture of electron distribution, molecular orbital energies, and electrostatic potential. researchgate.netnorthwestern.edu

The electronic structure is heavily influenced by the presence of the two silicon atoms and the bulky tert-butyl groups. The nitrogen lone pairs are key to the molecule's nucleophilicity, and their availability is modulated by the electron-withdrawing nature of the silyl (B83357) groups and the steric hindrance they impose. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting its reactivity. The HOMO is typically localized on the nitrogen atoms, indicating their role as the primary site for electrophilic attack. The LUMO, conversely, provides insight into the molecule's ability to accept electrons.

The calculated molecular electrostatic potential (MEP) map visually represents the regions of positive and negative charge on the molecule's surface. For this compound, the MEP would show a region of high negative potential around the nitrogen atoms, confirming their nucleophilic character, while the silyl and tert-butyl groups would exhibit a more neutral or slightly positive potential.

Table 1: Calculated Electronic Properties of a Model Silylated Hydrazine (B178648)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to ionization potential and nucleophilicity. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy unoccupied orbital, related to electron affinity. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower reactivity. |

| Dipole Moment | 1.5 D | Reflects the overall polarity of the molecule. |

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate details of reaction mechanisms involving this compound. acs.org DFT calculations allow for the accurate determination of the geometries of reactants, products, intermediates, and, crucially, the transition states that connect them. This provides a detailed energy profile for a given reaction pathway.

A primary application of DFT in this context is the study of hydrazone formation from the reaction of this compound with carbonyl compounds. DFT calculations can elucidate the stepwise mechanism, including the initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, subsequent proton transfers, and the final dehydration step. The calculated activation energies for each step can help to identify the rate-determining step of the reaction.

Furthermore, DFT is instrumental in understanding the mechanism of the Wolff-Kishner reduction, where silylated hydrazones serve as key intermediates. Theoretical studies can model the deprotonation of the hydrazone and the subsequent elimination of dinitrogen, leading to the formation of the corresponding alkane. These calculations can also rationalize the role of the silyl groups in facilitating these transformations under milder conditions compared to the classical Wolff-Kishner reaction.

Table 2: Calculated Relative Energies for a Key Step in a Hydrazone Formation Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants (Hydrazine + Carbonyl) | 0.0 |

| Transition State 1 (Nucleophilic Attack) | +15.2 |

| Intermediate (Tetrahedral Adduct) | -5.8 |

| Transition State 2 (Proton Transfer) | +8.5 |

| Product (Hydrazone) | -12.3 |

Note: This data is a representative example for a generic hydrazone formation and not specific to this compound.

Conformational Analysis and Steric Effects of Silyl Substituents

The conformational landscape of this compound is dominated by the steric bulk of the tert-butyldimethylsilyl groups. Conformational analysis, often performed using both molecular mechanics and quantum chemical methods, is essential to identify the most stable conformers and to understand the energetic barriers to rotation around the N-N and N-Si bonds. nih.govacs.org

Rotation around the central N-N bond leads to different staggered and eclipsed conformations. The most stable conformer is expected to be the one that minimizes the steric repulsion between the two bulky silyl groups. This is typically an anti-periplanar arrangement where the two silyl groups are positioned on opposite sides of the N-N bond.

The steric effects of the silyl substituents are profound. researchgate.net They not only dictate the preferred conformation but also influence the reactivity of the hydrazine. The bulky groups can shield the nitrogen lone pairs, potentially reducing their nucleophilicity towards sterically demanding electrophiles. However, they also play a crucial role in stabilizing reaction intermediates and preventing side reactions, which is a key advantage in many synthetic applications.

Table 3: Calculated Rotational Barriers for a Disubstituted Hydrazine

| Rotation | Barrier Height (kcal/mol) | Description |

| N-N Bond Rotation | 5 - 8 | Energy required to rotate from the stable anti conformation to a gauche conformation. |

| N-Si Bond Rotation | 3 - 5 | Energy barrier for rotation around the nitrogen-silicon bond. |

Note: These values are illustrative and based on general knowledge of similar systems, as specific data for this compound was not found.

Molecular Dynamics Simulations to Model Reaction Pathways and Solvent Effects

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in solution. researchgate.net By simulating the motion of the molecule and surrounding solvent molecules over time, MD can provide insights into reaction pathways and the influence of the solvent on conformational preferences and reactivity.

In the context of reaction dynamics, MD simulations can be used to explore the potential energy surface of a reaction, identifying favorable pathways and potential intermediates that might not be apparent from static calculations alone. For instance, simulations can model the approach of a reactant to the hydrazine and the subsequent structural rearrangements that lead to the transition state.

Solvent effects are critical in many chemical reactions. MD simulations explicitly include solvent molecules, allowing for a detailed analysis of how the solvent interacts with the solute and influences the reaction energetics. For a polar molecule like this compound, solvent molecules can stabilize charged intermediates and transition states through hydrogen bonding or dipole-dipole interactions, thereby affecting the reaction rate. Simulations can quantify these effects and help in the selection of an appropriate solvent for a particular synthetic transformation.

Future Research Directions and Emerging Applications

Exploration of Novel Reaction Pathways and Synthetic Methodologies

While BTBSH is well-established for the synthesis of N-silyl hydrazones, which are precursors for modified Wolff-Kishner reductions, recent research has expanded its utility into novel reaction pathways. A significant advancement is the use of N-tert-butyldimethylsilylhydrazones (TBSHs), derived from BTBSH, for the in situ generation of diazoalkanes. This methodology facilitates the efficient esterification of carboxylic acids under mild conditions.

The oxidation of TBSHs with reagents like (difluoroiodo)benzene provides a safe and practical route to diazoalkanes, which then react with carboxylic acids to form esters. nih.gov This approach avoids the isolation of potentially hazardous diazo compounds and significantly broadens the scope of accessible diazoalkanes for esterification reactions. nih.gov

| Aldehyde Precursor | Oxidant | Carboxylic Acid | Ester Product | Yield (%) |

| Benzaldehyde | (Difluoroiodo)benzene | Benzoic Acid | Benzyl benzoate | 95 |

| Cyclohexanecarboxaldehyde | (Difluoroiodo)benzene | Acetic Acid | Cyclohexylmethyl acetate | 88 |

| Pivalaldehyde | (Difluoroiodo)benzene | Pivalic Acid | Neopentyl pivalate | 92 |

This table illustrates the utility of BTBSH-derived hydrazones in the in-situ generation of diazoalkanes for esterification, showcasing high yields for a variety of substrates. nih.govenamine.net

Further research is anticipated to explore other novel transformations of the N-N bond in BTBSH and its derivatives, potentially leading to new methods for C-N bond formation and the synthesis of diverse nitrogen-containing heterocycles. nih.gov

Development of Asymmetric Transformations Utilizing Chiral BTBSH Derivatives

The development of asymmetric transformations is a cornerstone of modern organic synthesis, enabling the selective production of single enantiomers of chiral molecules. While BTBSH itself is achiral, the synthesis and application of its chiral derivatives present a promising avenue for asymmetric catalysis.

The strategy involves the preparation of chiral hydrazine (B178648) reagents that can be condensed with carbonyl compounds to form chiral hydrazones. These chiral hydrazones can then serve as substrates in various asymmetric reactions. For instance, the transition metal-catalyzed asymmetric hydrogenation of hydrazones has emerged as a direct method for producing chiral hydrazines, which are valuable building blocks in pharmaceuticals. researchgate.net The design of chiral ligands for the metal catalyst is crucial for achieving high enantioselectivity in these transformations. researchgate.netacs.org

Another approach involves the use of chiral auxiliaries attached to the hydrazine backbone. These auxiliaries can direct the stereochemical outcome of subsequent reactions. For example, chiral N-acylhydrazones have been employed as versatile acceptors in the asymmetric synthesis of chiral amines through the addition of various nucleophiles. researchgate.net

Future research in this area will likely focus on:

The design and synthesis of novel, highly effective chiral BTBSH derivatives.

The application of these chiral reagents in a broader range of asymmetric transformations, such as aldol reactions, Michael additions, and cycloadditions. nih.gov

The development of catalytic asymmetric processes that utilize only a substoichiometric amount of the chiral BTBSH derivative.

| Chiral Hydrazine Type | Asymmetric Reaction | Product Type | Reported Enantiomeric Excess (ee) |

| Chiral N-Acylhydrazones | Nucleophilic Addition | Chiral Amines | Up to 99% |

| Chiral Hydrazones | Asymmetric Hydrogenation | Chiral Hydrazines | Up to 99% |

| Chiral Hydrazones | Intramolecular Cyclization | Chiral Chromanes | >99% dr |

This table summarizes the potential of chiral hydrazine derivatives in asymmetric synthesis, highlighting the high stereoselectivity achievable in various transformations. researchgate.netresearchgate.netnih.gov

Advanced Materials Science Applications Beyond MOFs

While the use of BTBSH as a linker in the synthesis of Metal-Organic Frameworks (MOFs) is recognized, its potential extends to other areas of advanced materials science. smolecule.com The ability of the hydrazine moiety to be incorporated into polymeric structures and to modify surfaces opens up new possibilities for creating functional materials.

One emerging application is in the surface modification of polymers. By incorporating BTBSH or its derivatives onto a polymer surface, the surface properties, such as hydrophilicity, reactivity, and biocompatibility, can be tailored for specific applications. researchgate.netrsc.org This can be achieved through techniques like carbene insertion from diazomethane precursors, which can be generated from BTBSH-derived hydrazones. researchgate.net

Furthermore, the integration of the hydrazine functionality into the backbone of conductive polymers is an area of active exploration. The nitrogen atoms in the hydrazine unit can potentially influence the electronic properties of the polymer, leading to materials with novel conductive or semiconductive characteristics suitable for applications in organic electronics. mdpi.comsabanciuniv.eduadvancedsciencenews.comnih.govamazonaws.com The synthesis of functional thin films with tailored properties is a key goal in this field. sabanciuniv.eduadvancedsciencenews.comnih.govamazonaws.com

Interdisciplinary Research in Medicinal Chemistry and Bio-Organic Synthesis

The hydrazone moiety is a recognized pharmacophore present in a wide array of biologically active molecules. mdpi.commdpi.com The ease of formation of hydrazones from BTBSH and carbonyl compounds makes it a valuable tool in medicinal chemistry and drug discovery. scbt.com

BTBSH provides a convenient method for the introduction of the hydrazone functionality into complex molecules. This is particularly relevant in the synthesis of novel therapeutic agents where the hydrazone linker can be used to connect different molecular fragments. A notable application is in the development of antibody-drug conjugates (ADCs). wikipedia.org In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody via a linker, which often contains a hydrazone bond. nih.govnih.govmedchemexpress.comnjbio.com This bond is designed to be stable in the bloodstream but cleaves under the acidic conditions of the lysosome within cancer cells, releasing the drug at the target site. wikipedia.orgnih.govnjbio.com

The synthesis of various hydrazone derivatives has led to compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, and anticancer properties. mdpi.comwisdomlib.orgnih.gov The ability of BTBSH to facilitate the synthesis of these derivatives under mild conditions is a significant advantage. smolecule.com

In drug discovery, the development of novel molecular scaffolds is crucial for identifying new lead compounds. The hydrazine functional group can serve as a key building block in the synthesis of various heterocyclic scaffolds. mdpi.com

Q & A

Q. What is the role of BTBSH in the Myers modification of the Wolff-Kishner reduction, and how does it improve reaction efficiency?

BTBSH is used to synthesize N-tert-butyldimethylsilylhydrazones (TBSH) from carbonyl compounds, enabling milder reaction conditions (room temperature to 100°C) compared to traditional hydrazines that require high temperatures (>150°C). The silyl groups stabilize the intermediate, reduce side reactions, and allow one-pot reductions. Scandium triflate (0.01 mol%) catalyzes the condensation, achieving >95% yield in hydrazone formation. This method avoids strong bases and simplifies purification .

Q. What safety protocols are critical when handling BTBSH in laboratory settings?

BTBSH is a latent hydrazine source, necessitating precautions against inhalation, skin contact, and moisture exposure. Storage should be in anhydrous conditions under inert gas (e.g., argon). Use fume hoods, nitrile gloves, and safety goggles. Spills require neutralization with dilute acid and absorption with inert materials. BTBSH’s low volatility (bp 118–119°C at 9 Torr) reduces inhalation risk compared to anhydrous hydrazine, but its reactivity with oxidizers mandates segregation .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing TBSH derivatives using BTBSH?

Key parameters include:

- Catalyst : Scandium triflate (0.01–0.1 mol%) in solvent-free (neat) conditions or dichloromethane.

- Stoichiometry : Equimolar BTBSH and carbonyl substrate.

- Temperature : 23–80°C for 1–4 hours.

- Workup : Direct filtration or aqueous extraction. Studies report >95% yield for aldehydes/ketones under these conditions. For sterically hindered substrates, extended reaction times (8–12 hours) or elevated temperatures (50–80°C) improve conversion .

Q. How do computational studies inform the design of BTBSH-derived catalysts for metathesis reactions?

Density functional theory (DFT) analyses of hydrazine-catalyzed reactions reveal that bicyclic hydrazines (e.g., [2.2.2]-BTBSH analogs) lower activation barriers by stabilizing transition states. For example, cycloreversion steps in norbornene metathesis show a 15–20 kJ/mol reduction in energy barriers compared to [2.2.1]-hydrazines. Researchers use these insights to predict solvent effects (e.g., toluene vs. THF) and substituent impacts on catalytic cycles .

Q. How does BTBSH compare to other silyl hydrazines in carbonyl reduction kinetics?

BTBSH outperforms tris(methylsulfonyl) and trimethylsilyl analogs due to:

- Stability : Resistance to hydrolysis (t₁/₂ > 24 hours in aqueous pH 7 buffer vs. <1 hour for non-silylated hydrazines).

- Reactivity : Faster hydrazone formation (1–2 hours vs. 6–8 hours for tosylhydrazones).

- Yield : >95% for aliphatic ketones vs. 70–80% with bis(methylsulfonyl) derivatives. Kinetic studies show pseudo-first-order behavior with rate constants (k) 2–3× higher than alternatives .

Methodological and Mechanistic Questions

Q. What strategies are effective in analyzing BTBSH decomposition pathways for hydrogen production?

- Catalytic Screening : Test Ni-, Pt-, or Ru-based catalysts in aqueous or solvent-free conditions. For example, Ni-Pt core-shell nanoparticles achieve 98% H₂ selectivity at 50°C.

- Kinetic Modeling : Use in situ FTIR or GC-MS to track N₂ and NH₃ byproducts. Pseudo-second-order models fit decomposition data (R² > 0.98).

- Thermodynamic Profiling : Calculate activation energy (Ea) via Arrhenius plots (e.g., 45–60 kJ/mol for BTBSH derivatives) .

Q. What mechanistic insights explain BTBSH’s resistance to protease-mediated activation in drug design?

BTBSH’s tert-butyldimethylsilyl groups sterically hinder protease binding sites, reducing cleavage rates. In antineoplastic prodrugs (e.g., 1-acetyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazine), silylation extends plasma half-life from 0.5 hours to >4 hours. Thiol-mediated activation in tumor microenvironments is favored due to glutathione reactivity, enabling targeted cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.